4-Amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 2,6-dichlorobenzaldehyde under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A Schiff base derivative with similar structural features.
2-Methoxy-5-((phenylamino)methyl)phenol: Another Schiff base compound with comparable biological activities.
N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide: A thiazole-based compound with antimicrobial properties.
Uniqueness
4-Amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of an oxadiazole ring and a Schiff base linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-6-2-1-3-7(12)5(6)4-14-15-10(18)8-9(13)17-19-16-8/h1-4H,(H2,13,17)(H,15,18)/b14-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWUAKBVHBRKFT-LNKIKWGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NON=C2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NON=C2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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